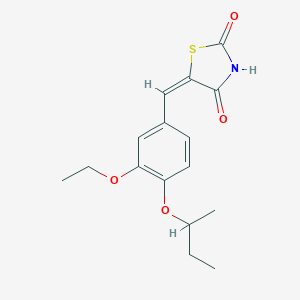

![molecular formula C20H18N2O5S B300732 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300732.png)

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide, also known as HMBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. HMBA belongs to the class of thiazolidinediones, which are known for their ability to modulate gene expression and exert anti-inflammatory effects.

Wirkmechanismus

The mechanism of action of 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves its ability to modulate gene expression by binding to transcription factors and coactivators. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in adipocyte differentiation and glucose homeostasis. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can also inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.

Biochemical and Physiological Effects:

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can also induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in lab experiments is its ability to modulate gene expression in a specific and dose-dependent manner. However, one limitation of using 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is its potential toxicity, as it can induce oxidative stress and DNA damage at high concentrations.

Zukünftige Richtungen

For the study of 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide include its application in combination therapy with other anticancer agents, its potential use in HIV eradication strategies, and its role in regulating adipocyte differentiation and glucose homeostasis. Further research is also needed to optimize the dosing and delivery of 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide for maximum therapeutic efficacy.

Synthesemethoden

The synthesis of 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves the condensation of 2-methylphenylacetic acid with thiosemicarbazide, followed by the cyclization of the resulting thiosemicarbazone with 3-hydroxy-4-methoxybenzaldehyde. The final product is obtained after a series of purification steps.

Wissenschaftliche Forschungsanwendungen

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been studied extensively for its potential applications in cancer therapy, HIV treatment, and gene therapy. In cancer therapy, 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to induce differentiation and apoptosis in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

In HIV treatment, 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to activate latent HIV reservoirs, which are responsible for viral persistence in infected individuals. By activating these reservoirs, 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can potentially enhance the effectiveness of antiretroviral therapy and lead to a functional cure for HIV.

In gene therapy, 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been used as a transcriptional activator to induce the expression of therapeutic genes. 2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can also enhance the efficiency of viral vectors used in gene therapy by increasing their transduction efficiency.

Eigenschaften

Produktname |

2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |

|---|---|

Molekularformel |

C20H18N2O5S |

Molekulargewicht |

398.4 g/mol |

IUPAC-Name |

2-[(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H18N2O5S/c1-12-5-3-4-6-14(12)21-18(24)11-22-19(25)17(28-20(22)26)10-13-7-8-16(27-2)15(23)9-13/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10+ |

InChI-Schlüssel |

DRDSLKNLGFFMSR-LICLKQGHSA-N |

Isomerische SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)O)/SC2=O |

SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)SC2=O |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)SC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,5-Dimethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300651.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300652.png)

![2-chloro-4-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B300654.png)

![4-methyl-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B300656.png)

![3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300657.png)

![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300659.png)

![(5E)-5-[2-(butan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300661.png)

![Ethyl [4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B300665.png)

![5-(4-Isopropoxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300669.png)

![5-(4-Isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300671.png)

![5-(3-Bromobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300675.png)

![5-[3-Methoxy-4-(4-pyridinylmethoxy)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300678.png)